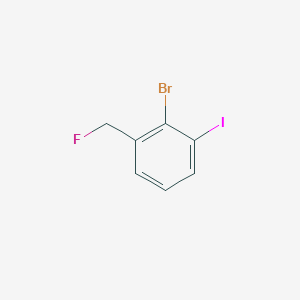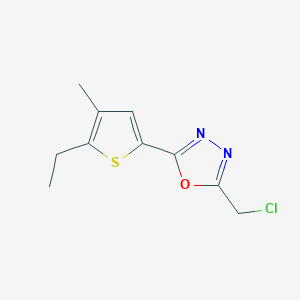
2-(Chloromethyl)-5-(5-ethyl-4-methylthiophen-2-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Chloromethyl)-5-(5-ethyl-4-methylthiophen-2-yl)-1,3,4-oxadiazole, also known as CEMTO, is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. CEMTO is a heterocyclic compound, which means it has a ring structure with atoms of at least two different elements. It is a derivative of 1,3,4-oxadiazole, which is a five-membered ring with two nitrogen atoms and three carbon atoms. CEMTO is a chloromethyl derivative of 1,3,4-oxadiazole and contains an ethyl-4-methylthiophen-2-yl group at the 5-position.
Scientific Research Applications
Fungicidal Activity
- Fungicidal Applications : Derivatives of 1,3,4-oxadiazole, similar to the specified compound, have been studied for their fungicidal activity against rice sheath blight, a major disease in rice cultivation. These studies include the synthesis and evaluation of fungicidal properties, contributing to agricultural chemistry and pest control strategies (Chen, Li, & Han, 2000).
Insecticidal Properties
- Insecticidal Applications : Research indicates that chloromethyl derivatives of 1,3,4-oxadiazole, closely related to the chemical , are suitable starting materials for the preparation of insecticidal compounds. These findings are relevant in developing new insecticidal agents (Rufenacht, 1972).
Antimicrobial and Antibacterial Activity
- Antibacterial and Antimicrobial Applications : Various studies have synthesized molecules that include 1,3,4-oxadiazole structures to explore their antibacterial and antimicrobial efficacy. This research contributes to the field of medical chemistry, particularly in developing new antibacterial agents (Rasool et al., 2016).
Corrosion Inhibition
- Corrosion Inhibition in Metals : Oxadiazole derivatives have been researched for their potential as corrosion inhibitors in metals, particularly in acidic environments. This application is significant in materials science, especially in protecting industrial metal infrastructure (Ammal, Prajila, & Joseph, 2018).
Anticancer Properties
- Anticancer Research : There has been synthesis and study of oxadiazole derivatives containing phenyl thiophene moiety for their anticancer properties. This highlights the potential use of such compounds in developing novel anticancer drugs (Adimule et al., 2014).
Photoluminescent Properties
- Photoluminescent Applications : Some 1,3,4-oxadiazole derivatives exhibit photoluminescent properties, which are relevant in the development of new materials for optoelectronic applications (Han et al., 2010).
properties
IUPAC Name |
2-(chloromethyl)-5-(5-ethyl-4-methylthiophen-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2OS/c1-3-7-6(2)4-8(15-7)10-13-12-9(5-11)14-10/h4H,3,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZYRHCUUAKIJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C2=NN=C(O2)CCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


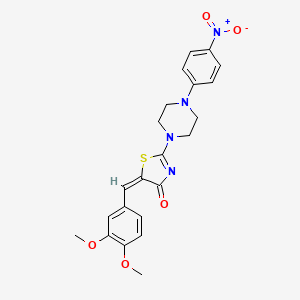
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2409899.png)
![N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2409904.png)

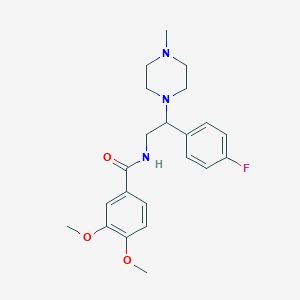
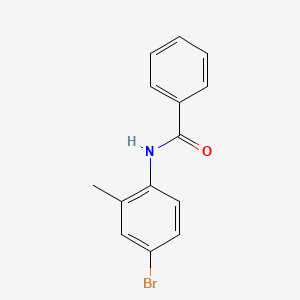
![6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2409912.png)

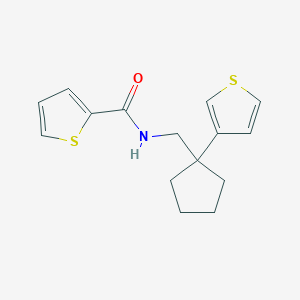
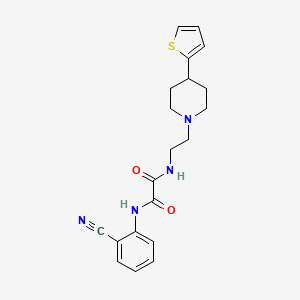
![1-[(4-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2409917.png)
